(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one
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Overview
Description
(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 3,5-dibromopyridin-2-yl group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with an appropriate nucleophile.
Final condensation: The final step is the condensation of the intermediate with 2,4,6-trichlorobenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of pyrazolones are often explored for their potential therapeutic effects.
Industry
In industry, such compounds can be used in the development of new materials, dyes, or agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[[(3,5-dichloropyridin-2-yl)amino]methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one
- (4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-5-methyl-2-(2,4,6-dichlorophenyl)pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H9Br2Cl3N4O |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
4-[(E)-(3,5-dibromopyridin-2-yl)iminomethyl]-5-methyl-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H9Br2Cl3N4O/c1-7-10(6-23-15-11(18)2-8(17)5-22-15)16(26)25(24-7)14-12(20)3-9(19)4-13(14)21/h2-6,24H,1H3/b23-6+ |
InChI Key |
UUAAHCPNOQWLHL-TXNBCWFRSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl)/C=N/C3=C(C=C(C=N3)Br)Br |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl)C=NC3=C(C=C(C=N3)Br)Br |
Origin of Product |
United States |
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